molecular formula C7H15NOS B8688098 N-(2-Sulfanylethyl)pentanamide CAS No. 76322-57-1

N-(2-Sulfanylethyl)pentanamide

Cat. No. B8688098
CAS RN: 76322-57-1
M. Wt: 161.27 g/mol
InChI Key: YVXXITLKZDCZOU-UHFFFAOYSA-N
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Description

N-(2-Sulfanylethyl)pentanamide is a useful research compound. Its molecular formula is C7H15NOS and its molecular weight is 161.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Sulfanylethyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Sulfanylethyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

76322-57-1

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

N-(2-sulfanylethyl)pentanamide

InChI

InChI=1S/C7H15NOS/c1-2-3-4-7(9)8-5-6-10/h10H,2-6H2,1H3,(H,8,9)

InChI Key

YVXXITLKZDCZOU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCCS

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 22.7 g of 2-mercaptoethylamine hydrochloride (0.2 mol) and 44.3 g of potassium carbonate (0.32 mol) were introduced at room temperature in solution in 130 ml of water. The solution was warmed to 40° C. and 12.0 g of valeryl chloride (0.1 mol) were added dropwise over the course of 15 minutes. The batch was stirred at 40° C. for 3 hours and then cooled to room temperature. 70 ml of dichloromethane were added and a phase separation was carried out. The organic phase was washed with 50 ml of 20% strength ammonium chloride solution, dried over sodium sulfate and freed of its solvent under reduced pressure.
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three

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